N-(1,3-benzothiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide
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Overview
Description
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE is a complex organic compound that features a benzothiazole ring and a pyrimidine ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde or ketone.
Formation of the Pyrimidine Ring: Using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the Two Rings: Through a nucleophilic substitution or a similar reaction to form the final compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the pyrimidine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with benzothiazole and pyrimidine rings are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, particularly in targeting specific biological pathways or receptors.
Industry
In industry, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Pyrimidine Derivatives: Compounds with pyrimidine rings.
Sulfonamide Derivatives: Compounds with sulfonamide functional groups.
Uniqueness
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE is unique due to the combination of its benzothiazole and pyrimidine rings, which might confer specific biological activities or chemical properties not found in simpler compounds.
Properties
Molecular Formula |
C20H16N4O2S2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C20H16N4O2S2/c1-12(18(26)24-20-21-14-9-5-6-10-16(14)28-20)27-19-22-15(11-17(25)23-19)13-7-3-2-4-8-13/h2-12H,1H3,(H,21,24,26)(H,22,23,25) |
InChI Key |
JHJNOTWKBRZHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2S1)SC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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